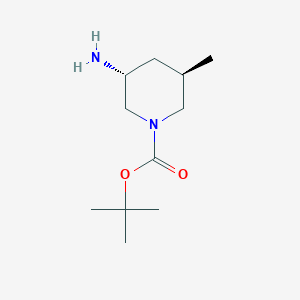
3-(4-bromophenyl)-5-chloro-4-methyl-4H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of the 1,2,4-triazole class of compounds . Triazoles are a group of five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their wide range of biological activities and are used in medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole have been synthesized by free radical polymerization of the corresponding monomers .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like single-crystal X-ray diffraction (SCXRD) and Hirshfeld surfaces analysis . These techniques provide detailed information about the molecule’s shape and properties within its crystalline environment.Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole has been used as a key intermediate in the synthesis of polymer and non-polymer ordered liquid crystal phase .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using techniques like Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopic methods .Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-bromophenyl)-5-chloro-4-methyl-4H-1,2,4-triazole involves the reaction of 4-bromoaniline with chloroacetyl chloride to form 3-(4-bromophenyl)-2-chloro-N-(chloromethyl)aniline, which is then reacted with methylhydrazine to form 3-(4-bromophenyl)-5-chloro-4-methyl-1,2,4-triazole. The final step involves the deprotonation of the triazole ring using a strong base to form the desired compound.", "Starting Materials": [ "4-bromoaniline", "chloroacetyl chloride", "methylhydrazine", "strong base" ], "Reaction": [ "Step 1: 4-bromoaniline is reacted with chloroacetyl chloride in the presence of a base to form 3-(4-bromophenyl)-2-chloro-N-(chloromethyl)aniline.", "Step 2: 3-(4-bromophenyl)-2-chloro-N-(chloromethyl)aniline is reacted with methylhydrazine in the presence of a base to form 3-(4-bromophenyl)-5-chloro-4-methyl-1,2,4-triazole.", "Step 3: The triazole ring in 3-(4-bromophenyl)-5-chloro-4-methyl-1,2,4-triazole is deprotonated using a strong base to form 3-(4-bromophenyl)-5-chloro-4-methyl-4H-1,2,4-triazole." ] } | |
CAS-Nummer |
2408974-66-1 |
Molekularformel |
C9H7BrClN3 |
Molekulargewicht |
272.5 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



